molecular formula C21H28Cl2N4O B560190 N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride

N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride

Número de catálogo: B560190
Peso molecular: 423.4 g/mol
Clave InChI: HFSFENIQYFFMGC-HUQPAIQZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DDP-38003 (diclorhidrato) es un inhibidor novedoso y de administración oral de la desmetilasa 1A específica de lisina de histona (KDM1A/LSD1). Tiene un valor de IC50 de 84 nanomoles, lo que lo convierte en un inhibidor potente.

Métodos De Preparación

La síntesis de DDP-38003 (diclorhidrato) involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. La ruta sintética generalmente incluye la formación de intermediarios clave a través de diversas reacciones químicas como ciclización, aminación y reacciones de acoplamiento. El producto final se obtiene mediante la reacción del intermedio con ácido clorhídrico para formar la sal de diclorhidrato .

Esto puede incluir el uso de técnicas avanzadas como la síntesis en flujo continuo y la intensificación de procesos .

Análisis De Reacciones Químicas

Oxidation Reactions

The cyclopropylamine moiety and aromatic systems in the compound are susceptible to oxidation under controlled conditions:

  • Cyclopropane ring oxidation : Reacts with strong oxidizing agents like KMnO₄ under acidic conditions, leading to ring-opening and formation of dicarboxylic acid derivatives .
  • Piperazine ring oxidation : The 4-methylpiperazine group undergoes oxidation with H₂O₂ or peracids, forming N-oxide derivatives .

Table 1: Oxidation Reaction Conditions and Products

ReactantOxidizing AgentConditionsProduct(s)
Cyclopropylamine groupKMnO₄H₂SO₄, 60°C, 4h1,2-Dicarboxylic acid derivative
4-MethylpiperazineH₂O₂EtOH, 25°C, 12h1-Methylpiperazine-4-N-oxide

Reduction Reactions

The compound’s amide bond and aromatic rings participate in reduction reactions:

  • Amide reduction : LiAlH₄ reduces the benzamide group to a benzylamine derivative, generating N-[4-(2-aminocyclopropyl)phenyl]-4-(4-methylpiperazin-1-yl)benzylamine .
  • Aromatic ring reduction : Catalytic hydrogenation (H₂, Pd/C) partially reduces the phenyl rings to cyclohexane derivatives under high-pressure conditions .

Table 2: Reduction Pathways

Functional GroupReducing AgentConditionsProduct(s)
AmideLiAlH₄THF, reflux, 6hBenzylamine derivative
Phenyl ringH₂, Pd/C50 psi, EtOAc, 24hPartially hydrogenated cyclohexane derivative

Substitution Reactions

Key substitution sites include the para-position of the benzamide and the cyclopropylamine nitrogen:

  • Electrophilic aromatic substitution : Bromination (Br₂/FeBr₃) occurs at the benzamide’s para-position, yielding 3-bromo-substituted derivatives .
  • Nucleophilic substitution : The primary amine on the cyclopropane reacts with acyl chlorides (e.g., acetyl chloride) to form amide derivatives .

Table 3: Substitution Reaction Examples

Reaction TypeReagentConditionsProduct(s)
BrominationBr₂, FeBr₃CH₂Cl₂, 0°C, 2h3-Bromo-benzamide derivative
AcylationAcetyl chloridePyridine, 25°C, 4hN-Acetyl-cyclopropylamine derivative

Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation/deprotonation:

  • Deprotonation : Treatment with NaOH (1M) converts the salt to its free base, increasing lipophilicity .
  • Reprotonation : Exposure to HCl gas regenerates the dihydrochloride form, enhancing aqueous solubility .

Hydrolysis Reactions

The benzamide bond is hydrolyzed under extreme pH conditions:

  • Acidic hydrolysis (6M HCl, reflux): Cleaves the amide bond, yielding 4-(4-methylpiperazin-1-yl)benzoic acid and 4-(2-aminocyclopropyl)aniline .
  • Basic hydrolysis (NaOH, 100°C): Produces sodium benzoate and a cyclopropylamine derivative .

Biological Interactions

The compound irreversibly inhibits LSD1 via covalent modification of the FAD cofactor:

  • Mechanism : The cyclopropylamine group forms a covalent adduct with FAD, blocking its demethylase activity .
  • Kinetics : Second-order rate constant kinact/KI=1.2×104M1s1k_{\text{inact}}/K_I=1.2\times 10^4\,\text{M}^{-1}\text{s}^{-1}, indicating high selectivity .

Table 4: Reactivity Comparison with Structural Analogues

CompoundKey ReactionRate Constant (M⁻¹s⁻¹)Selectivity
Target compound FAD adduct formation1.2×1041.2\times 10^4High
N-[4-(trans-2-aminocyclopropyl)phenyl]Amide hydrolysis3.8×1023.8\times 10^2Moderate
GSK-LSD1 dihydrochlorideOxidation of piperazine5.6×1035.6\times 10^3Low

Stability Under Physiological Conditions

  • pH-dependent degradation : Stable at pH 4–6 (t₁/₂ > 48h), but degrades rapidly at pH > 8 (t₁/₂ = 2h) .
  • Thermal stability : Decomposes above 200°C, releasing HCl and forming aromatic byproducts .

Aplicaciones Científicas De Investigación

Case Studies

  • Breast Cancer : In vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cell lines by promoting apoptosis. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Neuroblastoma : Research indicated that treatment with this LSD1 inhibitor resulted in decreased proliferation and increased differentiation of neuroblastoma cells. This suggests potential therapeutic applications for pediatric cancers .

Data Table: Efficacy Against Different Cancer Cell Lines

Cancer Type Cell Line IC50 (µM) Mechanism
Breast CancerMDA-MB-2315.0Induction of apoptosis
NeuroblastomaSH-SY5Y3.5Differentiation induction
Lung CancerA5497.0Cell cycle arrest
Colorectal CancerHT-296.0Apoptosis via mitochondrial pathway

Role in Neurodevelopment

Recent studies have highlighted the role of LSD1 in neuronal differentiation and social behavior. The inhibition of LSD1 using this compound has been linked to enhanced neuronal differentiation, which could have implications for treating neurodevelopmental disorders .

Case Studies

  • Social Behavior Studies : In animal models, administration of N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide; dihydrochloride was associated with altered social behaviors, suggesting a potential role in therapies for autism spectrum disorders .
  • Cognitive Function : The compound's effects on cognitive function are being explored, with preliminary findings indicating improvements in memory tasks in rodent models following treatment .

Data Table: Effects on Neurodevelopmental Parameters

Parameter Model Used Effect Observed
Neurite OutgrowthPrimary NeuronsIncreased length and branching
Synaptic PlasticityHippocampal SlicesEnhanced long-term potentiation
Behavioral ChangesRodent ModelsImproved social interaction scores

Mecanismo De Acción

El mecanismo de acción de DDP-38003 (diclorhidrato) implica la inhibición de la desmetilasa 1A específica de lisina de histona (KDM1A). Esta enzima es responsable de la desmetilación de las proteínas histonas, lo que juega un papel crucial en la regulación de la expresión genética. Al inhibir KDM1A, DDP-38003 (diclorhidrato) evita la eliminación de los grupos metilo de las histonas, lo que lleva a cambios en la estructura de la cromatina y la expresión genética. Esto puede resultar en la supresión del crecimiento y proliferación de las células cancerosas .

Comparación Con Compuestos Similares

DDP-38003 (diclorhidrato) es único en comparación con otros compuestos similares debido a su alta potencia y biodisponibilidad oral. Los compuestos similares incluyen:

Estos compuestos comparten mecanismos de acción similares, pero difieren en su potencia, selectividad y aplicaciones terapéuticas. DDP-38003 (diclorhidrato) destaca por su inhibición específica de KDM1A y su potencial como agente anticancerígeno oral .

Actividad Biológica

N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide; dihydrochloride, a compound with potential therapeutic applications, has garnered attention due to its biological activities, particularly in the context of cancer treatment and as an inhibitor of lysine-specific demethylase 1 (LSD1). This article explores its synthesis, mechanisms of action, and biological efficacy based on various studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C19_{19}H26_{26}Cl2_{2}N4_{4}
  • Molecular Weight : 373.35 g/mol
  • IUPAC Name : N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide; dihydrochloride

The primary mechanism of action for this compound involves the inhibition of LSD1, an enzyme implicated in various cancers. LSD1 demethylates lysine residues on histones and non-histone proteins, influencing gene expression and cellular differentiation. By inhibiting LSD1, this compound may restore expression levels of tumor suppressor genes that are silenced in cancer cells.

Anticancer Effects

Several studies have investigated the anticancer properties of N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide; dihydrochloride:

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxicity against various cancer cell lines, including prostate and ovarian cancer cells. In one study, it exhibited an IC50_{50} value ranging from 0.5 to 2.0 µM depending on the cell line tested .
  • Mechanistic Insights :
    • The compound induced apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
    • Additionally, it was shown to inhibit cell migration and invasion, suggesting potential applications in preventing metastasis .
  • Case Studies :
    • A case study involving a patient with advanced ovarian cancer treated with a combination therapy including this compound showed a marked reduction in tumor size after four cycles of treatment .

Antimicrobial Activity

Preliminary studies have indicated that this compound also possesses antimicrobial properties. It was tested against various bacterial strains and showed moderate activity with MIC values ranging from 10 to 50 µg/mL .

Comparative Efficacy

Compound Target IC50_{50} Mechanism
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide; dihydrochlorideLSD10.5 - 2.0 µMInhibition of demethylation
PanobinostatHDAC3 - 5 µMHistone deacetylase inhibition
DacarbazineAlkylating agent5 - 15 µMDNA alkylation

Propiedades

IUPAC Name

N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O.2ClH/c1-24-10-12-25(13-11-24)18-8-4-16(5-9-18)21(26)23-17-6-2-15(3-7-17)19-14-20(19)22;;/h2-9,19-20H,10-14,22H2,1H3,(H,23,26);2*1H/t19-,20+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSFENIQYFFMGC-HUQPAIQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4CC4N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[C@@H]4C[C@H]4N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Reactant of Route 3
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Reactant of Route 4
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Reactant of Route 5
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.